tert-butyl 6-bromo-1H-indole-2-carboxylate tert-butyl 6-bromo-1H-indole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1375067-54-1
VCID: VC12009351
InChI: InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)11-6-8-4-5-9(14)7-10(8)15-11/h4-7,15H,1-3H3
SMILES: CC(C)(C)OC(=O)C1=CC2=C(N1)C=C(C=C2)Br
Molecular Formula: C13H14BrNO2
Molecular Weight: 296.16 g/mol

tert-butyl 6-bromo-1H-indole-2-carboxylate

CAS No.: 1375067-54-1

Cat. No.: VC12009351

Molecular Formula: C13H14BrNO2

Molecular Weight: 296.16 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 6-bromo-1H-indole-2-carboxylate - 1375067-54-1

Specification

CAS No. 1375067-54-1
Molecular Formula C13H14BrNO2
Molecular Weight 296.16 g/mol
IUPAC Name tert-butyl 6-bromo-1H-indole-2-carboxylate
Standard InChI InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)11-6-8-4-5-9(14)7-10(8)15-11/h4-7,15H,1-3H3
Standard InChI Key XZGVAXMYRSGAQU-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C1=CC2=C(N1)C=C(C=C2)Br
Canonical SMILES CC(C)(C)OC(=O)C1=CC2=C(N1)C=C(C=C2)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

tert-Butyl 6-bromo-1H-indole-2-carboxylate belongs to the indole family, characterized by a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The bromine substituent at the 6-position and the tert-butyl ester group at the 2-position are critical to its chemical behavior. The molecular formula is C₁₃H₁₄BrNO₂, with a molecular weight of 296.16 g/mol.

Key Structural Features:

  • Bromo Substituent: Enhances electrophilic reactivity, enabling participation in Suzuki-Miyaura and Ullmann-type cross-coupling reactions.

  • tert-Butyl Ester: Acts as a protecting group for the carboxylate functionality, facilitating selective modifications at other positions of the indole core.

PropertyValue
CAS No.1375067-54-1
Molecular FormulaC₁₃H₁₄BrNO₂
Molecular Weight296.16 g/mol
IUPAC Nametert-butyl 6-bromo-1H-indole-2-carboxylate
SMILESCC(C)(C)OC(=O)C1=CC2=C(N1)C=C(C=C2)Br

Synthesis and Industrial Applications

Synthetic Pathways

The synthesis of tert-butyl 6-bromo-1H-indole-2-carboxylate typically involves a multi-step process:

  • Indole Ring Formation: Friedel-Crafts acylation or Fischer indole synthesis to construct the indole core.

  • Bromination: Electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.

  • Esterification: Reaction with tert-butyl chloroformate or di-tert-butyl dicarbonate ((Boc)₂O) to install the tert-butyl ester group.

Critical Reaction Conditions:

  • Bromination: Conducted in dichloromethane or carbon tetrachloride at 0–25°C.

  • Ester Protection: Requires catalytic 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) under inert atmosphere.

Industrial Production

Scalable synthesis employs continuous flow reactors to optimize yield and purity. Automated systems ensure precise stoichiometric control, minimizing side reactions such as di-bromination or ester hydrolysis. Industrial batches prioritize cost-effective reagents (e.g., NBS over bromine) to enhance safety and reduce waste.

Research Findings and Biological Relevance

Role in Drug Discovery

The compound’s bromine atom serves as a handle for derivatization via cross-coupling reactions, enabling the synthesis of libraries for high-throughput screening. For example:

  • Suzuki-Miyaura Coupling: Introduces aryl or heteroaryl groups at the 6-position to enhance target affinity.

  • Buchwald-Hartwig Amination: Modifies the indole nitrogen for improved pharmacokinetic properties.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR: Expected signals include δ 1.67 (s, 9H, tert-butyl), δ 7.55 (s, 1H, H-3), and δ 8.36 (broad singlet, NH).

  • Mass Spectrometry: HRMS would show a molecular ion peak at m/z 296.16 (M⁺), with isotopic patterns consistent with bromine.

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